![molecular formula C11H12BrNO2 B1507113 2-Amino-1,2,3,4-tetrahydro-6-bromo-2-naphthalene carboxylic acid CAS No. 659736-91-1](/img/structure/B1507113.png)
2-Amino-1,2,3,4-tetrahydro-6-bromo-2-naphthalene carboxylic acid
Overview
Description
“2-Amino-1,2,3,4-tetrahydro-6-bromo-2-naphthalene carboxylic acid” is a research chemical with the molecular formula C11H12BrNO2 . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene rings .
Molecular Structure Analysis
The molecular structure of this compound includes a naphthalene backbone that is partially hydrogenated (tetrahydro-) and substituted with an amino group (2-amino-), a bromo group (6-bromo-), and a carboxylic acid group (2-naphthalene carboxylic acid) .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 270.12 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available literature .
Scientific Research Applications
Synthesis and Chemical Transformations
A key area of research involves the development of concise synthetic routes for derivatives of 2-Amino-1,2,3,4-tetrahydro-naphthalene. Göksu et al. (2003) demonstrated a concise synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, starting from naphthalene-2,3-diol, showcasing a methodological advancement in the synthesis of complex naphthalene derivatives Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003. Additionally, Gao, Liu, and Wei (2013) explored the hypervalent iodine(III)-mediated benzannulation of enamines with alkynes, leading to the synthesis of polysubstituted naphthalene derivatives, which indicates the versatility of this compound in forming complex molecular architectures Gao, Liu, & Wei, 2013.
Material Science Applications
Research into high-performance materials has also benefited from derivatives of 2-Amino-1,2,3,4-tetrahydro-naphthalene. Liou, Hsiao, Chen, and Yen (2006) synthesized a new class of aromatic poly(amine−1,3,4-oxadiazole)s containing donor and acceptor moieties for blue-light-emitting materials, using a naphthylamine-derived aromatic dicarboxylic acid Liou, Hsiao, Chen, & Yen, 2006. This work demonstrates the potential of naphthalene derivatives in developing materials for optoelectronic applications.
Mechanism of Action
Target of Action
Many compounds similar to “2-Amino-1,2,3,4-tetrahydro-6-bromo-2-naphthalene carboxylic acid”, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors could be potential targets of this compound.
Mode of Action
The exact mode of action of “this compound” is unknown. Similar compounds have been shown to inhibit the reuptake of neurotransmitters like serotonin and norepinephrine, and likely induce their release as well .
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Similar compounds have shown various biologically vital properties .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-6-bromo-3,4-dihydro-1H-naphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-9-2-1-8-6-11(13,10(14)15)4-3-7(8)5-9/h1-2,5H,3-4,6,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBZJDQUTPFAHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=C1C=C(C=C2)Br)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60722498 | |
Record name | 2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60722498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
659736-91-1 | |
Record name | 2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60722498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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